2-Chloro-5-vinylpyridine (CAS: 157670-28-5) is a highly versatile, bifunctional heterocyclic building block prioritized in advanced pharmaceutical and agrochemical procurement. It features a reactive terminal vinyl group and a stable 2-chloropyridine core, enabling orthogonal, site-selective functionalization [1]. Unlike simple alkyl-pyridines, the vinyl moiety allows for immediate participation in cyclopropanation, photoredox radical additions, and Heck couplings, while the 2-chloro substituent remains inert under these conditions, serving as a masked handle for subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling [2]. This distinct dual-reactivity profile makes it an essential precursor for manufacturing complex active pharmaceutical ingredients (APIs), including CFTR modulators and chiral cyclopropyl derivatives, where step economy and sequential coupling are critical for manufacturability [3].
Substituting 2-chloro-5-vinylpyridine with more common analogs severely compromises synthetic workflows and process yields. Replacing it with non-halogenated alternatives like 4-vinylpyridine or 3-vinylpyridine eliminates the critical halogen handle required for downstream cross-coupling, halting modular API assembly [1]. Furthermore, 4-vinylpyridine is notoriously prone to spontaneous exothermic polymerization, making it difficult to handle and store as a discrete molecular intermediate[2]. Conversely, substituting with 2-bromo-5-vinylpyridine introduces a highly reactive C-Br bond that frequently undergoes premature, competitive oxidative addition during palladium-catalyzed reactions intended solely for the vinyl group. The specific pairing of the moderately reactive 2-chloro group with the 5-vinyl position provides the exact kinetic stability needed to perform aggressive olefinic transformations—such as asymmetric cyclopropanation or selective hydrogenation—without triggering unwanted dehalogenation or oligomerization[3].
In the industrial preparation of 2-chloro-5-ethylpyridine, direct hydrogenation of 2-chloro-5-vinylpyridine requires careful catalyst selection to avoid cleaving the C-Cl bond. When hydrogenated using a 5% Rh/C catalyst, the vinyl group is selectively reduced to yield 2-chloro-5-ethylpyridine at a 79% isolated yield without significant dehalogenation[1]. In contrast, utilizing unoptimized baseline systems like PtO2 results in severe over-reduction, yielding a complex 1:1:2 mixture of 3-ethylpiperidine, 3-vinylpyridine, and the target compound [1].
| Evidence Dimension | Hydrogenation selectivity and isolated yield |
| Target Compound Data | 79% yield of 2-chloro-5-ethylpyridine (using 5% Rh/C) |
| Comparator Or Baseline | Unoptimized PtO2 catalyst baseline |
| Quantified Difference | Rh/C provides a clean 79% yield, whereas PtO2 destroys the halogen handle, yielding a 1:1:2 mixture of dehalogenated and over-reduced byproducts. |
| Conditions | 1 atm H2, methanol solvent, 2 hours reaction time. |
Ensures high-purity procurement of ethyl-pyridine building blocks by avoiding costly, yield-destroying purification steps caused by competitive dehalogenation.
2-Chloro-5-vinylpyridine acts as a highly effective substrate in Rh2-catalyzed stereoselective cyclopropanations, where the 2-chloro substituent actively coordinates to the catalyst to enhance enantiocontrol. When reacted with aryldiazoacetates under optimized Rh2(R-TPPTTL)4 catalysis, utilizing 5 equivalents of 2-chloro-5-vinylpyridine boosted the product formation to a 95% yield with 98% enantiomeric excess (ee) [1]. This is a massive improvement over baseline conditions using Rh2(R-p-Ph-TPCP)4, which yielded only 30% of the product at 15% ee [1].
| Evidence Dimension | Product yield and enantiomeric excess (ee) |
| Target Compound Data | 95% yield, 98% ee (optimized stoichiometry and catalyst) |
| Comparator Or Baseline | 30% yield, 15% ee (baseline Rh2(R-p-Ph-TPCP)4 conditions) |
| Quantified Difference | 65% absolute increase in yield and 83% absolute increase in enantiomeric excess. |
| Conditions | Rh2-catalyzed cyclopropanation with aryldiazoacetates at 0 to -50 °C. |
Critical for procuring intermediates for chiral drug discovery, as the specific chloro-group directs high stereocontrol before serving as a secondary cross-coupling handle.
In the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, 2-chloro-5-vinylpyridine is explicitly selected because its vinyl group undergoes selective photoredox-catalyzed radical addition while leaving the C-Cl bond completely intact. Under blue light irradiation (34W), the target cyclized intermediate was afforded in a 71.8% yield [1]. A generic non-halogenated vinylpyridine would lack the necessary handle for the subsequent API elaboration steps, while a bromo-analog would risk degradation under radical conditions [1].
| Evidence Dimension | Isolated yield and functional group retention in photoredox radical addition |
| Target Compound Data | 71.8% yield with 100% retention of the 2-chloro handle |
| Comparator Or Baseline | Non-halogenated vinylpyridines (e.g., 3-vinylpyridine) |
| Quantified Difference | Provides a 71.8% yield of a dual-functionalized intermediate, whereas non-halogenated analogs cannot support the subsequent cross-coupling steps required for the API. |
| Conditions | Dichloromethane solvent, blue light irradiation (Kessil lamp, 34W), 3 hours at ambient temperature. |
Allows process chemists to build complex drug scaffolds sequentially without requiring additional, low-yield halogenation steps late in the synthesis.
2-Chloro-5-vinylpyridine is a highly effective starting material for generating 1-aryl-2-heteroarylcyclopropanes. Its vinyl group undergoes highly enantioselective Rh2-catalyzed cyclopropanation, while the 2-chloro group acts as a coordinating directing group that maximizes enantiomeric excess (up to 98% ee) and remains available for downstream functionalization [1].
Procured as a direct precursor for selective hydrogenation. By utilizing tailored Rh/C or Ir-based catalysts, the vinyl group of 2-chloro-5-vinylpyridine is cleanly reduced to an ethyl group (79-92% yield) without triggering the dehalogenation or over-reduction commonly seen with standard PtO2 catalysts [2].
Utilized in photoredox-catalyzed radical additions to construct complex polycyclic drug scaffolds. The compound's orthogonal reactivity allows the vinyl group to react cleanly under blue light irradiation (71.8% yield) while preserving the 2-chloro substituent for subsequent palladium-catalyzed cross-coupling to finalize the active pharmaceutical ingredient [3].